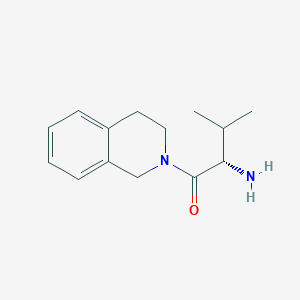
N-benzyl-4-bromobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-bromobenzenecarboximidamide is an organic compound with the molecular formula C14H13BrN2 It is a derivative of benzenecarboximidamide, where a bromine atom is substituted at the 4-position of the benzene ring, and a benzyl group is attached to the nitrogen atom of the carboximidamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-bromobenzenecarboximidamide typically involves the reaction of 4-bromobenzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction.
- Step 1: Preparation of 4-bromobenzenecarboximidamide:
- React 4-bromobenzonitrile with ammonia in the presence of a catalyst such as palladium on carbon.
- The reaction is carried out under hydrogenation conditions to yield 4-bromobenzenecarboximidamide.
- Step 2: Benzylation:
- React 4-bromobenzenecarboximidamide with benzyl chloride in the presence of a base.
- The reaction is typically conducted at temperatures ranging from 60°C to 100°C for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: N-benzyl-4-bromobenzenecarboximidamide undergoes various chemical reactions, including:
- Nucleophilic Substitution Reactions:
- The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: Sodium azide, potassium thiolate, sodium methoxide.
- Major products: Corresponding substituted benzenecarboximidamides.
- Reduction Reactions:
- The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
- Major products: N-benzyl-4-aminobenzenecarboximidamide.
- Oxidation Reactions:
- Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
- Major products: N-benzyl-4-bromobenzenecarboxylic acid.
科学的研究の応用
N-benzyl-4-bromobenzenecarboximidamide has several applications in scientific research:
- Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various pharmaceuticals and agrochemicals.
- Medicinal Chemistry:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its activity against certain biological targets, including enzymes and receptors.
- Material Science:
- Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-benzyl-4-bromobenzenecarboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
類似化合物との比較
N-benzyl-4-bromobenzenecarboximidamide can be compared with other similar compounds such as:
- N-benzyl-2-bromobenzenecarboximidamide:
- Similar structure but with the bromine atom at the 2-position.
- Different reactivity and biological activity due to the positional isomerism.
- N-benzyl-4-chlorobenzenecarboximidamide:
- Chlorine atom instead of bromine.
- Different electronic and steric effects influencing its reactivity and applications.
- N-benzyl-4-fluorobenzenecarboximidamide:
- Fluorine atom instead of bromine.
- Enhanced stability and different pharmacokinetic properties.
This compound stands out due to its unique combination of electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H13BrN2 |
|---|---|
分子量 |
289.17 g/mol |
IUPAC名 |
N'-benzyl-4-bromobenzenecarboximidamide |
InChI |
InChI=1S/C14H13BrN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17) |
InChIキー |
LXCHUAHTIQKUEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B14111149.png)
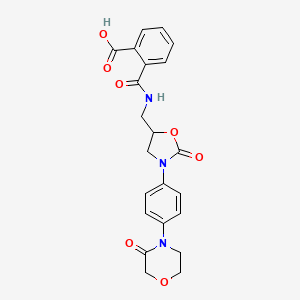
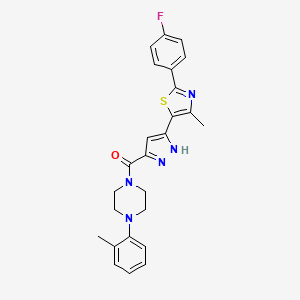
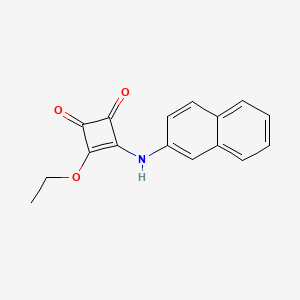

![3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111175.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111185.png)
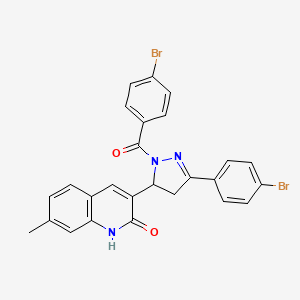
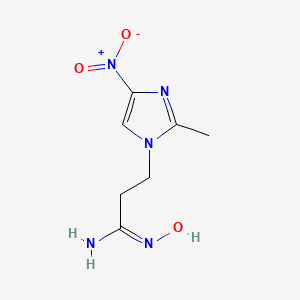

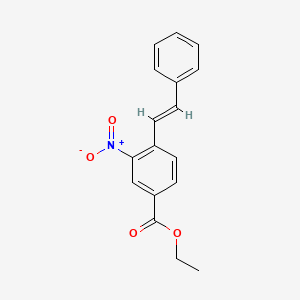
![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14111219.png)

